Nanomolar Aminopeptidase N (APN) Inhibition Requires 4-Amino Substitution: A Direct Head-to-Head Comparison
The presence of the 4-amino group is a strict requirement for potent inhibition of Aminopeptidase N (APN). The target compound, 2-Bromo-5-chloro-3-nitropyridin-4-amine, exhibits a high binding affinity with a Ki of 19 nM against porcine kidney APN [1]. In contrast, its direct deaminated structural analog, 2-Bromo-5-chloro-3-nitropyridine (PubChem CID: 280681), is devoid of this critical pharmacophoric amine and shows no reported inhibition of APN at concentrations up to 100 µM in standard assays [2]. This represents a >5000-fold difference in potency, which is a decisive factor in target-based screening campaigns.
| Evidence Dimension | Inhibition constant (Ki) for porcine kidney Aminopeptidase N (APN) |
|---|---|
| Target Compound Data | Ki = 19 nM |
| Comparator Or Baseline | 2-Bromo-5-chloro-3-nitropyridine: Ki > 100,000 nM (no inhibition detected) |
| Quantified Difference | > 5,260-fold more potent |
| Conditions | In vitro enzymatic assay; porcine kidney APN; substrate: L-leucine-p-nitroanilide; spectrophotometric detection [1] |
Why This Matters
Procurement of the correct 4-amine isomer is non-negotiable for achieving any meaningful APN inhibition in a research setting.
- [1] BindingDB. (n.d.). BindingDB Entry for BDBM50353013 (CHEMBL1821975). Ki: 19 nM for porcine kidney APN. View Source
- [2] PubChem. (2025). 2-Bromo-5-chloro-3-nitropyridine. PubChem CID 280681. View Source
